Step 1: Synthesis of the 1,2,3-triazole ring with appropriate substituents. This could be achieved through various methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used method for the synthesis of 1,2,3-triazoles. []
Step 2: Introduction of the cyclopentyl amide group. This could be accomplished by reacting the corresponding carboxylic acid derivative with cyclopentylamine using a suitable coupling reagent. []
Applications
Medicinal Chemistry: Exploring its potential as a lead compound for developing new drugs targeting various diseases like cancer [], bacterial infections [], or inflammatory disorders. This would involve structure-activity relationship (SAR) studies and biological activity evaluations.
Related Compounds
5-Amino-1H-1,2,3-triazole-4-carboxamide
Compound Description: This compound serves as a fundamental structural unit in various pharmacological studies. Its crystal structure, determined using X-ray crystallography, reveals a short N(2)–N(3) bond length (1.295 Å), indicative of double bond character. This structural feature, along with intermolecular hydrogen bonding patterns, influences the compound's observed infrared spectra. []
Compound Description: This compound exhibits promising antiproliferative activity, particularly against ovarian cancer OVCAR-4 cells, with a growth percentage (GP) of -4.08%. This suggests its potential as an anticancer agent. Importantly, it demonstrates lower toxicity towards non-tumor human embryonic kidney cells (HEK293) compared to doxorubicin. []
Compound Description: This compound demonstrates selective antiproliferative activity, specifically against ovarian cancer OVCAR-4 cells, with a growth percentage (GP) of 6.63%. This finding underscores its potential as an anticancer agent. Notably, it exhibits lower toxicity towards non-tumor human embryonic kidney cells (HEK293) than doxorubicin. []
Compound Description: This compound is synthesized through a two-step process involving an enole-mediated click Dimroth reaction and subsequent acid amidation. Its crystal structure reveals a dimeric arrangement stabilized by N—H⋯N and C—H⋯N hydrogen bonds. These dimers further connect into ribbons via C—H⋯O interactions, highlighting the compound's supramolecular assembly. []
Compound Description: This compound represents a series of new derivatives (4a, 4b, 4c, 4d, 4e, 4f, 4g, 4h, 4i, 4j) synthesized and characterized using various spectroscopic techniques, including 1H and 13C NMR, IR, MS, and X-ray diffraction crystallography. The molecular conformation and packing are stabilized by a network of inter- and intramolecular hydrogen bonds, revealing important structural features. []
Compound Description: Synthesized using diaminomaleodinitrile as the starting material, this novel nitrogen-rich energetic compound demonstrates potential for applications requiring high energy release. Its thermal stability, evaluated through differential scanning calorimetry (DSC), indicates a decomposition peak temperature of 332.6 °C. []
Compound Description: This molecular salt is characterized by a specific arrangement of its chlorophenyl, methyltriazole, and carboxylate groups, as determined by X-ray crystallography. The sodium cation interacts with two nitrogen atoms and three oxygen atoms, forming distinct layers within the crystal structure. []
5‐Amino‐4‐(2,6‐dichlorophenyl)‐1‐(2‐nitrophenyl)‐1H‐1,2,3‐triazole (Yellow form I)
Compound Description: This compound exists in two isomeric forms, yellow form I and red form II, with distinct crystal structures. Form I is characterized as monoclinic and crystallizes in the P21/n space group, highlighting the impact of structural isomerism on its solid-state properties. []
4‐(2,6‐dichlorophenyl)‐5‐(2‐nitroanilino)‐2H‐1,2,3‐triazole (Red form II)
Compound Description: Existing as an isomer of the yellow form I, this red form II exhibits distinct crystallographic characteristics. It is triclinic and belongs to the P1 space group, indicating the significant influence of isomerism on its solid-state structure and properties. []
Compound Description: This compound's crystal structure reveals key features, including a nearly planar triazole ring and specific dihedral angles between the triazole ring and the phenyl and benzene rings. The crystal packing is characterized by intermolecular N—H⋯N, C—H⋯O, and C—H⋯π interactions, highlighting its supramolecular organization. []
Compound Description: This set of compounds represents a series of derivatives prepared by reacting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride, followed by treatment with various amines. Characterization through IR, 1H NMR, and mass spectral data confirms the successful synthesis of these derivatives. []
Compound Description: This compound is obtained by acylating 3-amino-5-methylisoxazole with 1-aryl-1H-1,2,3-triazole-4-carbonyl chlorides, demonstrating a specific synthetic route. Its formation highlights the reactivity of the 1,2,3-triazole-4-carbonyl chloride moiety towards nucleophilic attack. []
1,2,4-Thiadiazole derivatives
Compound Description: These compounds are formed via a Boulton-Katritzky rearrangement when 1-aryl-1H-1,2,3-triazole-4-isothiocyanates react with 3-amino-5-methylisoxazole. The reaction proceeds through the formation of intermediate thioureas, which subsequently transform into the final 1,2,4-thiadiazole derivatives. []
Compound Description: This quinoline-benzimidazole hybrid incorporates a triazole-methyl-phenoxy linker and exhibits antiproliferative activity against various cancer cell lines. Its activity varies depending on the cell line and dose, with IC50 values ranging from 0.2 to >100 µM. []
Compound Description: This quinoline-benzimidazole hybrid containing a triazole-methyl-phenoxy linker demonstrates antiproliferative activity against a range of cancer cell lines. Its potency and selectivity vary depending on the cell line and dose. []
Compound Description: This quinoline-benzimidazole hybrid, featuring a triazole-methyl-phenoxy linker, exhibits potent and selective inhibition of lymphoma cell line growth. It demonstrates the potential for developing targeted anticancer agents based on triazole-containing structures. []
Compound Description: This compound represents another example of a quinoline-benzimidazole hybrid containing a triazole-methyl-phenoxy linker. It demonstrates antiproliferative activity, highlighting the potential of this structural class in anticancer drug discovery. []
Compound Description: This compound, synthesized through an unexpected ring closure reaction, displays antimicrobial activity against Listeria monocytogenes and Escherichia coli, with potency comparable to ampicillin and vancomycin. []
Compound Description: This compound's crystal structure reveals a planar arrangement of the triazole, pyridine, and thiazole rings, with specific dihedral angles between them. The structure is stabilized by both intermolecular and intramolecular hydrogen bonds, contributing to its stability. []
Compound Description: This compound's crystal structure shows specific dihedral angles between the triazolyl ring and its adjacent chlorobenzene and trisubstituted benzene rings. The structure is stabilized by both intramolecular and intermolecular N-H⋯N hydrogen bonds. []
Compound Description: These chiral compounds, synthesized from (5S)-5-alkoxy-3,4-dihalo-2(5H)-furanones, dicarboxyl amino acids, propargyl bromide, and organic azides, represent a new class of 2(5H)-furanone derivatives containing a bis-1,2,3-triazole structure. Their synthesis, involving asymmetric Michael addition-elimination, substitution, and click chemistry, provides a new approach for accessing diverse 2(5H)-furanone compounds with polyheterocyclic structures. []
Compound Description: This compound has been investigated for its potential as a treatment candidate for COVID-19 using molecular docking studies. It shows promising binding affinities to various COVID-19-related proteins, including 4OW0, 6lu7, 1O86, and 2GTB, suggesting its potential as an antiviral agent. []
Compound Description: Synthesized from 1-aryl-4-ethoxycarbonyl-5-amino-1,2,3-triazoles and N,N-dimethylformamide under Vilsmeier conditions, these compounds were evaluated for their inhibitory effects on bacteria. Their structures were characterized using IR, 1H NMR, MS, and elemental analysis. []
Imidazo[4,5-b]pyridine-2(3H)-one derivatives
Compound Description: A series of novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives (7 and 8) were synthesized from pyridin-2(1H)-one through a multi-step process. These compounds were screened for antimicrobial and anticancer activities. []
Compound Description: The crystal structure of this compound, determined by X-ray crystallography, reveals two independent 1,2,3-triazole molecules and a water molecule of crystallization in the asymmetric unit. The structure is stabilized by O—H⋯(O,N) interactions, C—H⋯N interactions, and π-π stacking interactions. []
2H-1,2,3-triazole sodium complex
Compound Description: This compound, derived from N-[2-amino-1,2-dicyanovinyl] alkanamides through diazotization, exists as a sodium complex. X-ray crystallography reveals a 1:1 mixture of the neutral 2H-triazole heterocycle and its anion, deprotonated at the central nitrogen atom, along with a sodium counter ion and two water molecules. []
Compound Description: This compound was synthesized and its structure was characterized by IR, 1H NMR, EI-MS, elemental analysis, and single-crystal X-ray diffraction. The molecule is planar, and intermolecular hydrogen bonds and weak intramolecular interactions contribute to its stability. []
Compound Description: This compound represents a series of new heterocyclic derivatives synthesized by reacting 1-aryl-4-ethyloxycarbonyl-5-amino-1,2, 3-triazoles with formamide. These compounds were characterized and their antibacterial activities against various bacterial strains were evaluated. []
Compound Description: This study describes the synthesis of a series of compounds containing both triazole and thiadiazine rings. The structures of the synthesized compounds were confirmed by elemental analyses, IR, 1H NMR, and mass spectra. The antibacterial activities of these compounds were also investigated. []
Compound Description: The crystal structure of this compound, determined by X-ray crystallography, reveals specific dihedral angles between the 1,2,4-triazole ring and the phenyl and chlorophenyl rings. Intermolecular N—H⋯S and N—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers, and C—H⋯π interactions further connect these dimers into chains. []
Compound Description: This compound is a metabolite of 450191-S, a 1H-1,2,4,-triazolyl benzophenone derivative, identified in dog plasma. Its structure was elucidated by mass spectrometry and confirmed by comparing it with the synthetically prepared authentic compound. []
Compound Description: This compound is another metabolite of 450191-S found in dog plasma. Its structure was elucidated and confirmed using mass spectrometry and comparison with the synthetic standard. []
Compound Description: This compound acts as an inverse agonist at the cannabinoid CB1 receptor. Its interaction with the lysine residue at position 3.28 (K3.28) in the CB1 receptor is crucial for its inverse agonism. Studies using SR141716A and its analogs have provided insights into the binding site and mechanism of action of cannabinoid ligands. [, , , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.